n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide
Description
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide is a bicyclic heteroaromatic compound featuring a fused isoxazole-pyridine core. The structure includes a cyclopropyl substituent at the N-position of the carboxamide group and a methyl group at the 3-position of the isoxazole ring. Its carboxamide group enhances hydrogen-bonding capacity, while the cyclopropyl moiety may improve metabolic stability compared to bulkier alkyl groups .
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c1-6-9-4-7(5-12-11(9)16-14-6)10(15)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,15) |
InChI Key |
JIPWLTPBSDRQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridine derivatives, including n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide, typically involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method involves the use of Mannich bases in pyridine under reflux conditions, resulting in the formation of substituted isoxazolopyridines . Another approach includes the reaction of 5-aminoisoxazole with keto esters, which can yield various functionalized derivatives .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The isoxazole ring is particularly reactive towards nucleophilic substitution reactions due to the electron-deficient nature of the ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a pharmacologically active compound with applications in drug discovery and development . Additionally, its unique structure makes it a valuable tool in the study of heterocyclic chemistry and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The cyclopropyl group may also contribute to the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Isoxazolo[5,4-b]pyridine Derivatives
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 54709-10-3)
- Core Structure : Shared isoxazolo[5,4-b]pyridine backbone.
- Key Differences :
- Substituents : Chlorine at the 5-position and a carboxylic acid at the 4-position (vs. carboxamide at the 5-position in the target compound).
- Physicochemical Properties :
- The carboxylic acid group increases aqueous solubility but reduces membrane permeability due to ionization at physiological pH.
- Molecular Formula: C₁₁H₉ClN₂O₃ (MW: 260.66) vs. estimated C₁₂H₁₂N₃O₂ (MW: ~230.25) for the target compound.
Implications:
The absence of chlorine and replacement of carboxylic acid with carboxamide in the target compound likely reduces toxicity and improves blood-brain barrier penetration, making it more suitable for central nervous system targets .
Thiophene-Carboxamide Derivatives
GSK2830371 (CAS 1404456-53-6)
- Core Structure: Thiophene-carboxamide with a pyridinylamino-methyl substituent.
- Key Features :
LY 2409881 Hydrochloride
- Core Structure: Benzo[b]thiophene-carboxamide with a piperazinylpropylamino group.
- Key Features :
Implications:
The target compound’s fused isoxazole-pyridine core offers greater rigidity, which could enhance selectivity for specific protein pockets .
Pyrazole-Carboximidamide Derivatives
- Representative Compounds : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs ().
- Core Structure : Pyrazole ring with carboximidamide (amidine) functional group.
- Key Differences :
Implications:
The carboximidamide group in these compounds confers higher basicity compared to the carboxamide in the target compound, favoring interactions with negatively charged binding sites. However, the pyrazole ring’s reduced planarity (due to non-fused structure) may limit π-π stacking interactions critical for affinity in some targets .
Biological Activity
n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- CAS Number : 953897-53-5
The compound features a unique isoxazole ring fused with a pyridine structure, which contributes to its biological properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways relevant to disease processes.
- Kinase Inhibition : It has been reported to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with similar structures have shown IC50 values against CDK2 and CDK9 in the range of 0.36 µM to 1.8 µM, indicating potent activity .
- Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various human tumor cell lines, including HeLa and HCT116 cells. This suggests its potential as an anticancer agent by inducing cell cycle arrest or apoptosis in malignant cells .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- Cytotoxicity : The compound has been tested against several cancer cell lines, showing selective cytotoxicity towards tumor cells compared to normal cells.
- Mechanisms of Cytotoxicity : The cytotoxic effects are believed to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.
Case Studies
- Cancer Treatment : A study investigated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
- Neurological Disorders : Another case study explored the compound's effects on neuroinflammation models. It was found to reduce markers of inflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
